molecular formula C6H11ClO2 B8691325 pentan-3-yl chloroformate

pentan-3-yl chloroformate

Cat. No.: B8691325
M. Wt: 150.60 g/mol
InChI Key: QUZQVZBZYLHJGX-UHFFFAOYSA-N
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Description

pentan-3-yl chloroformate, also known as carbonochloridic acid, pentyl ester, is an organic compound with the molecular formula C6H11ClO2. It is a colorless to slightly yellow liquid with a pungent odor. This compound is part of the chloroformate family, which are esters of chloroformic acid. Chloroformates are widely used as reagents in organic synthesis due to their reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: pentan-3-yl chloroformate can be synthesized through the reaction of pentanol with phosgene. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The process involves bubbling phosgene into a solution of pentanol in a solvent like toluene, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of 3-pentyl chloroformate follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene and the need to handle it under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: pentan-3-yl chloroformate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

pentan-3-yl chloroformate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-pentyl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets include functional groups like hydroxyl, amino, and carboxyl groups, leading to the formation of carbamates, esters, and anhydrides .

Comparison with Similar Compounds

    Methyl Chloroformate: A simpler chloroformate ester used in similar reactions but with different reactivity and volatility.

    Ethyl Chloroformate: Another chloroformate ester with slightly different physical properties and reactivity.

    Benzyl Chloroformate: Used for introducing protecting groups in organic synthesis.

Uniqueness of 3-Pentyl Chloroformate: pentan-3-yl chloroformate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its reactivity and applications are tailored to the synthesis of specific intermediates and derivatives that are not as efficiently produced using other chloroformates .

Properties

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

pentan-3-yl carbonochloridate

InChI

InChI=1S/C6H11ClO2/c1-3-5(4-2)9-6(7)8/h5H,3-4H2,1-2H3

InChI Key

QUZQVZBZYLHJGX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC(=O)Cl

Origin of Product

United States

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